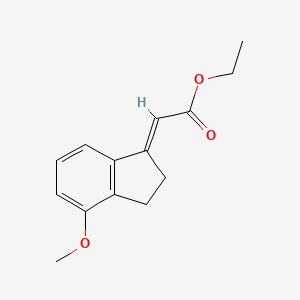

ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

CAS No.:

Cat. No.: VC16483333

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O3 |

|---|---|

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |

| Standard InChI | InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+ |

| Standard InChI Key | NFEBEDXDWGJQMK-MDZDMXLPSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/1\CCC2=C1C=CC=C2OC |

| Canonical SMILES | CCOC(=O)C=C1CCC2=C1C=CC=C2OC |

Introduction

Chemical Identity and Structural Features

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is systematically named ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate under IUPAC nomenclature. The compound’s structure integrates a dihydroindene core with a methoxy group at the 4-position and an ethyl acetate moiety at the 1-ylidene position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.27 g/mol |

| CAS Number | 1076198-41-8 |

| SMILES Notation | CCOC(=O)C=C1CCC2=C1C=CC=C2OC |

| InChIKey | NFEBEDXDWGJQMK-MDZDMXLPSA-N |

The conjugated system formed by the indene ring and the α,β-unsaturated ester group contributes to its potential reactivity in cycloaddition and nucleophilic substitution reactions. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometry at the ylidene carbon, facilitating resonance stabilization.

Synthesis Methodologies

The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is achieved through a two-step protocol involving precursor functionalization and esterification.

Precursor Preparation

4-Methoxy-2,3-dihydro-1H-indene serves as the primary precursor, synthesized via Friedel-Crafts alkylation of methoxybenzene derivatives. Alternative routes may employ catalytic hydrogenation of substituted naphthalenes, though yields vary based on substituent positioning .

Esterification and Condensation

The final step involves reacting 4-methoxy-2,3-dihydro-1H-indene with ethyl acetate under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Microwave-assisted synthesis at 80–100°C for 1–2 hours enhances reaction efficiency, achieving yields up to 78%. A representative reaction scheme is:

| Supplier | Purity | Packaging | CAS Number |

|---|---|---|---|

| Vulcanchem | >95% | 1 g, 5 g, 10 g | 1076198-41-8 |

| Parchem | >98% | 50 mg–100 g | 1076198-41-8 |

| Capot Chemical Co. | >90% | Custom bulk | 1076198-41-8 |

Researchers are advised to confirm spectroscopic data (NMR, IR) with suppliers prior to procurement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume